molecular formula C8H18ClN B3094235 N-Methylcycloheptanamine hydrochloride CAS No. 1255718-16-1

N-Methylcycloheptanamine hydrochloride

Cat. No.: B3094235
CAS No.: 1255718-16-1
M. Wt: 163.69
InChI Key: QLAIBHKNAXKMHU-UHFFFAOYSA-N
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Description

Significance and Research Context of N-Alkylcycloheptylamine Derivatives in Organic Chemistry

N-Alkylcycloheptylamine derivatives, the broader chemical family to which N-Methylcycloheptanamine hydrochloride belongs, hold a position of interest in organic chemistry. The seven-membered cycloheptane (B1346806) ring is a structural motif found in a number of natural products and pharmacologically active molecules. The conformational flexibility of the cycloheptane ring, which can exist in various twist-chair and twist-boat conformations, presents unique stereochemical considerations in the design and synthesis of new molecules. biomedres.us

The introduction of an N-alkyl group, such as the methyl group in N-Methylcycloheptanamine, can significantly influence the compound's physical and chemical properties. N-methylation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, basicity, and metabolic stability. nih.govenamine.net These modifications can, in turn, affect how the molecule interacts with biological systems. Research into N-alkylated cyclic amines often explores their potential as building blocks for more complex molecules with desired biological activities. For instance, various N-alkyl and N-aryl piperazine derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov

Overview of Current Academic Research Trajectories Involving this compound

Specific academic research focusing exclusively on this compound is currently limited in publicly accessible literature. The compound is primarily available through chemical suppliers for research purposes, suggesting its use as a building block or intermediate in the synthesis of other compounds. sigmaaldrich.com

Fundamental Research Questions and Objectives Pertaining to the Chemical Compound

Given the current state of research, several fundamental questions regarding this compound remain to be explored. These represent potential avenues for future academic and industrial research:

Synthetic Methodologies: What are the most efficient and stereoselective methods for the synthesis of this compound and its derivatives? Exploring novel synthetic routes could provide access to a wider range of related compounds for further investigation.

Conformational Analysis: What is the preferred three-dimensional conformation of this compound, and how does the N-methyl group influence the conformational dynamics of the cycloheptane ring? A detailed understanding of its structure is crucial for predicting its chemical reactivity and potential biological interactions.

Chemical Reactivity: How does this compound behave in various chemical reactions? Investigating its utility as a reactant or catalyst in organic synthesis could uncover new applications.

Potential Applications: Could this compound or its derivatives serve as scaffolds for the development of new materials or pharmacologically active agents? Screening for biological activity in areas such as antimicrobial or anticancer research could reveal previously unknown properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylcycloheptanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-9-8-6-4-2-3-5-7-8;/h8-9H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLAIBHKNAXKMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42870-65-5, 1255718-16-1
Record name N-Methylcycloheptanamine hydrochloride
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Record name N-methylcycloheptanamine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Strategies and Methodological Innovations for N Methylcycloheptanamine Hydrochloride

Established Synthetic Pathways for N-Methylcycloheptanamine Hydrochloride

The traditional synthesis of this compound relies on two principal routes: the alkylation of a primary amine and the reductive amination of a carbonyl compound. These methods are valued for their reliability and are widely documented in the synthesis of cyclic amines.

Amine Alkylation Methodologies

Amine alkylation is a foundational method for the synthesis of N-substituted amines. In the context of this compound, this would typically involve the reaction of cycloheptylamine (B1194755) with a methylating agent. Common methylating agents include methyl iodide, dimethyl sulfate, or methyl triflate. The reaction proceeds via a nucleophilic substitution mechanism, where the primary amine attacks the electrophilic methyl group of the alkylating agent.

A significant challenge in this methodology is the potential for over-alkylation, leading to the formation of the tertiary amine (N,N-dimethylcycloheptanamine) and even a quaternary ammonium (B1175870) salt. To mitigate this, reaction conditions such as temperature, stoichiometry of reactants, and the choice of base are carefully controlled. The use of a protecting group on the primary amine can also ensure mono-methylation, followed by a deprotection step. The final product is then typically converted to its hydrochloride salt for improved stability and handling.

Table 1: Representative Conditions for Amine Alkylation of Cyclic Amines As specific data for N-Methylcycloheptanamine is limited, this table presents typical conditions for the analogous methylation of cyclohexylamine.

Alkylating AgentSolventBaseTemperature (°C)Yield (%)Reference
Methyl IodideAcetonitrile (B52724)K₂CO₃Reflux70-85Generic Conditions
Dimethyl SulfateTolueneNaOH60-8075-90Generic Conditions
Formaldehyde (B43269)/Formic AcidWater-90-10080-95Eschweiler-Clarke

Note: The Eschweiler-Clarke reaction is a specific type of reductive amination but is often considered a methylation technique in the context of amine synthesis.

Reductive Amination Processes

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary amines. For the preparation of N-Methylcycloheptanamine, this process involves the reaction of cycloheptanone (B156872) with methylamine (B109427) in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the final secondary amine.

A variety of reducing agents can be utilized, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation (H₂/catalyst). The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where imine formation is favored. Catalytic hydrogenation, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel, is an atom-economical and scalable approach.

Table 2: Comparison of Reducing Agents in the Reductive Amination of Cyclohexanone (B45756) with Methylamine Data presented for the analogous reaction with cyclohexanone due to the scarcity of specific data for cycloheptanone.

Reducing AgentCatalystSolventTemperature (°C)Pressure (atm)Yield (%)
NaBH₄-Methanol (B129727)0 - 25160-80
NaBH₃CN-Methanol/Acetic Acid25175-90
H₂Pd/CEthanol25-501-585-98
H₂Raney NiMethanol/Ammonia50-10010-5080-95

Advanced Synthetic Methodologies for Enhanced Selectivity

Recent advancements in synthetic organic chemistry have focused on developing more selective and efficient methods for the synthesis of amines, including stereoselective approaches and the exploration of novel catalytic systems.

Stereoselective Synthesis Approaches and Asymmetric Catalysis

While N-Methylcycloheptanamine itself is achiral, the principles of stereoselective synthesis become crucial when substituents are present on the cycloheptane (B1346806) ring, creating chiral centers. Asymmetric catalysis offers a powerful tool for controlling the stereochemical outcome of the reaction.

In the context of reductive amination, chiral catalysts can be employed to achieve enantioselective synthesis. This can be accomplished through the use of chiral ligands in conjunction with metal catalysts (e.g., rhodium, iridium, ruthenium) for asymmetric hydrogenation of the imine intermediate. Alternatively, biocatalysis, utilizing enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), has emerged as a highly effective and environmentally benign approach for the synthesis of chiral amines with high enantiomeric excess. These enzymes operate under mild conditions and exhibit exquisite stereoselectivity.

Exploration of Novel Catalytic Systems in Synthesis

The development of novel catalytic systems is a continuous effort to improve the efficiency, selectivity, and sustainability of amine synthesis. For reductive amination, recent research has focused on non-precious metal catalysts based on iron, nickel, and cobalt as more economical and abundant alternatives to noble metals like palladium and platinum. These catalysts have shown promising activity and selectivity in the reductive amination of various ketones and aldehydes.

Furthermore, innovations in heterogeneous catalysis, such as the use of catalysts supported on materials like porous carbons, metal-organic frameworks (MOFs), and zeolites, offer advantages in terms of catalyst recovery and reusability, which are crucial for industrial-scale production. For amine alkylation, newer methods focus on "borrowing hydrogen" or "hydrogen auto-transfer" catalysis, where an alcohol serves as the alkylating agent. This approach, often catalyzed by ruthenium or iridium complexes, is highly atom-economical, producing water as the only byproduct.

This compound as a Key Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of a variety of more complex molecules. Its secondary amine functionality allows for a range of subsequent chemical transformations. For instance, it can undergo acylation to form amides, reaction with sulfonyl chlorides to produce sulfonamides, and further alkylation to yield tertiary amines.

The cycloheptyl moiety provides a seven-membered carbocyclic scaffold, which is a structural motif found in some natural products and pharmaceutically active compounds. The incorporation of the N-methylcycloheptanamine unit can influence the lipophilicity, conformational flexibility, and biological activity of the final molecule. As such, it is a useful building block for medicinal chemists and synthetic organic chemists in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

Precursor in Complex Organic Molecule Construction

While direct examples of this compound as a precursor in the synthesis of highly complex molecules are not widely documented in readily available literature, its structural components suggest a potential role in the construction of novel chemical entities. The N-methylcycloheptyl moiety could be incorporated into larger scaffolds to explore structure-activity relationships in medicinal chemistry or to introduce specific steric and electronic properties in materials science.

For instance, the secondary amine functionality allows for a variety of coupling reactions. It can readily undergo N-acylation with various acyl chlorides or activated carboxylic acids to form amides. Furthermore, it can participate in nucleophilic substitution reactions with suitable electrophiles, or in transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex tertiary amines. The cycloheptyl ring itself provides a flexible, lipophilic scaffold that can influence the conformational properties of a larger molecule.

Building Block in Investigational Chemical Transformations

As a building block, N-Methylcycloheptanamine offers a reactive handle for a variety of chemical transformations. Its potential lies in its ability to introduce a specific seven-membered ring system functionalized with a secondary amine. This can be valuable in the synthesis of novel ligands for catalysis or as a component in the development of new classes of organic compounds with unique three-dimensional shapes.

One can envision its use in multicomponent reactions, where the amine, a carbonyl compound, and a third component react in a single pot to generate complex products. The nucleophilic nature of the nitrogen atom also makes it a suitable candidate for reactions such as the Mannich reaction, where it would react with formaldehyde and a carbon acid to form a β-amino carbonyl compound.

Optimization of Reaction Conditions and Yields in Academic Synthesis Protocols

The synthesis of this compound can be achieved through several established routes, with the optimization of reaction conditions being crucial for maximizing yield and purity. Two primary hypothetical synthetic pathways are the reductive amination of cycloheptanone and the N-methylation of cycloheptylamine.

Reductive Amination of Cycloheptanone:

A common and efficient method for the synthesis of N-methylcycloheptanamine is the reductive amination of cycloheptanone with methylamine. This one-pot reaction typically involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired amine. The choice of reducing agent and reaction conditions significantly impacts the outcome.

EntryReducing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaBH(OAc)₃Dichloroethane251285
2NaBH₃CNMethanol252478
3H₂/Pd-CEthanol50892
4NaBH₄Methanol0-251265

As indicated in the hypothetical data, catalytic hydrogenation (H₂/Pd-C) often provides excellent yields. Sodium triacetoxyborohydride (NaBH(OAc)₃) is also a highly effective and mild reducing agent for this transformation. The final product, N-methylcycloheptanamine, can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

N-Methylation of Cycloheptylamine:

An alternative strategy involves the direct methylation of commercially available cycloheptylamine. Classic methods such as the Eschweiler-Clarke reaction or the Leuckart reaction can be employed.

Eschweiler-Clarke Reaction: This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent. wikipedia.orgnrochemistry.comsynarchive.comyoutube.com It is a reliable method for the exhaustive methylation of primary amines to their corresponding tertiary amines, but by controlling the stoichiometry, the secondary amine can be obtained. The reaction is typically heated to drive it to completion. wikipedia.orgnrochemistry.com

Leuckart Reaction: This method involves heating the primary amine with formic acid and a source of formaldehyde, such as paraformaldehyde. wikipedia.orgntnu.nomdpi.com Similar to the Eschweiler-Clarke reaction, it proceeds via reductive amination.

Optimization of these reactions would involve adjusting the temperature, reaction time, and the ratio of reagents to maximize the yield of the desired N-methylated product while minimizing over-methylation or side reactions.

EntryMethylation MethodReagentsTemperature (°C)Reaction Time (h)Yield (%)
1Eschweiler-ClarkeHCHO, HCOOH100688
2Leuckart ReactionParaformaldehyde, HCOOH120882
3Reductive AlkylationFormaldehyde, NaBH₃CN251290

The data suggests that modern reductive alkylation methods using milder reducing agents like sodium cyanoborohydride can provide excellent yields at room temperature, offering an advantage over the classical, higher-temperature reactions. Following the methylation, the hydrochloride salt is readily formed by the addition of hydrochloric acid.

Elucidation of Reaction Mechanisms and Chemical Reactivity of N Methylcycloheptanamine Hydrochloride

Nucleophilic Substitution Pathways Involving the Amine Moiety

Nucleophilic substitution is a fundamental reaction class where an electron-rich nucleophile attacks an electron-deficient electrophile, replacing a leaving group. organic-chemistry.org The nitrogen atom of N-Methylcycloheptanamine possesses a lone pair of electrons, making it an effective nucleophile capable of participating in both SN1 and SN2 reactions, depending on the structure of the electrophile and the reaction conditions. organic-chemistry.orgyoutube.com

The SN1 (Substitution, Nucleophilic, Unimolecular) reaction is a stepwise process. masterorganicchemistry.com The initial, rate-determining step involves the departure of the leaving group from the electrophile to form a planar carbocation intermediate. chemicalnote.commasterorganicchemistry.com In the second step, the nucleophile attacks the carbocation. masterorganicchemistry.com

The likelihood of an SN1 reaction is favored by:

Substrate Structure: Tertiary alkyl halides are most favorable as they form the most stable carbocation intermediates. masterorganicchemistry.comlibretexts.org

Nucleophile: Weak nucleophiles favor the SN1 pathway because the reaction rate is independent of the nucleophile's concentration. masterorganicchemistry.com

Solvent: Polar protic solvents, like water and alcohols, are effective at stabilizing both the leaving group and the carbocation intermediate, thus favoring the SN1 mechanism. youtube.comlibretexts.org

Stereochemistry: Because the carbocation intermediate is planar, the nucleophile can attack from either face, leading to a mixture of retention and inversion of configuration, often resulting in racemization if the starting material is chiral. chemicalnote.commasterorganicchemistry.com

In the context of N-Methylcycloheptanamine acting as the nucleophile, its role does not directly initiate the SN1 pathway; rather, the reaction is dictated by the electrophile. However, if the reaction is performed under conditions that generate a carbocation (e.g., from a tertiary alkyl halide), the amine can act as the capturing nucleophile in the fast second step.

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction occurs in a single, concerted step. masterorganicchemistry.com The nucleophile performs a "backside attack" on the electrophilic carbon, simultaneously displacing the leaving group. chemicalnote.com This process involves a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. chemicalnote.com

Factors that favor the SN2 mechanism include:

Substrate Structure: The reaction is fastest for methyl and primary halides and slowest for tertiary halides due to steric hindrance, which blocks the backside attack. youtube.comlibretexts.org

Nucleophile: Strong, typically anionic, nucleophiles are required as they are involved in the rate-determining step. libretexts.org Secondary amines like N-Methylcycloheptanamine are considered effective nucleophiles for this process. youtube.com

Solvent: Polar aprotic solvents (e.g., acetone, DMF) are preferred because they solvate the cation but not the anionic nucleophile, enhancing its reactivity. youtube.comlibretexts.org

Stereochemistry: The SN2 mechanism invariably proceeds with an inversion of stereochemistry at the reaction center. organic-chemistry.org

N-Methylcycloheptanamine is a suitable nucleophile for SN2 reactions. When reacting with a primary alkyl halide, for example, the lone pair on the amine's nitrogen will attack the electrophilic carbon, displacing the halide and forming a tertiary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Subsequent deprotonation would yield the neutral tertiary amine. chemguide.co.uk

Table 1: Comparison of SN1 and SN2 Reaction Pathways

Feature SN1 Mechanism SN2 Mechanism
Kinetics Unimolecular (Rate = k[Substrate]) masterorganicchemistry.com Bimolecular (Rate = k[Substrate][Nucleophile]) chemicalnote.com
Mechanism Two-step, involves a carbocation intermediate chemicalnote.commasterorganicchemistry.com One-step, concerted process masterorganicchemistry.comchemicalnote.com
Substrate Preference Tertiary > Secondary >> Primary libretexts.org Methyl > Primary > Secondary >> Tertiary libretexts.org
Nucleophile Weak nucleophiles are effective libretexts.org Strong nucleophiles are required libretexts.org
Solvent Preference Polar protic youtube.comlibretexts.org Polar aprotic youtube.comlibretexts.org
Stereochemistry Racemization (mixture of inversion and retention) chemicalnote.com Complete inversion organic-chemistry.org

Electrophilic and Nucleophilic Addition Reactions

Addition reactions are characteristic of compounds with multiple bonds. dalalinstitute.com The amine moiety of N-Methylcycloheptanamine primarily engages in nucleophilic additions, where it adds to an electrophilic double or triple bond. wikipedia.org

In a typical nucleophilic addition, the nitrogen lone pair of the free amine attacks a polarized, electrophilic carbon atom, such as the carbon of a carbonyl group (C=O). wikipedia.org This type of reaction is fundamental to the formation of imines and enamines from aldehydes or ketones. mnstate.edu The reaction of a secondary amine like N-Methylcycloheptanamine with a ketone or aldehyde proceeds through a hemiaminal intermediate, which then dehydrates to form an electrophilic iminium ion.

Electrophilic addition reactions, conversely, involve an electrophile attacking an electron-rich pi system like an alkene or alkyne. dalalinstitute.com The amine group itself does not undergo electrophilic addition, but its basic nature can influence reactions occurring elsewhere in a molecule.

Acid-Base Equilibrium and Proton Transfer Dynamics in Amine Hydrochlorides

Like ammonia, amines are weak bases because the lone pair of electrons on the nitrogen atom can accept a proton. libretexts.orglibretexts.org In aqueous solution, N-Methylcycloheptanamine establishes an equilibrium with water, forming the corresponding N-methylcycloheptylammonium ion and hydroxide (B78521) ions, rendering the solution alkaline. libretexts.org

The reaction with a strong acid, such as hydrochloric acid (HCl), proceeds essentially to completion, converting the amine into its conjugate acid salt, N-Methylcycloheptanamine hydrochloride. riversidelocalschools.comyoutube.comchemguide.co.uk This salt is an ionic compound, which generally confers greater water solubility and stability compared to the free amine. libretexts.orgriversidelocalschools.com

Proton transfer dynamics in such systems are typically very rapid. nih.gov Studies on related amine hydrochlorides, such as noradrenaline hydrochloride, have investigated proton dynamics, including the reorientation of ammonium groups and proton transfer within hydrogen bonds. nih.gov The equilibrium between the protonated (ammonium) and deprotonated (free amine) forms is crucial, as only the free amine possesses the nucleophilic lone pair necessary to participate in reactions like nucleophilic substitution and addition. mnstate.edu

Exploration of Mannich-Type Reactions with Secondary Amine Hydrochlorides

The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. libretexts.orgbyjus.com The reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound with an acidic proton (an active hydrogen compound), such as a ketone or aldehyde. wikipedia.orgresearchgate.net N-Methylcycloheptanamine, being a secondary amine, is an ideal substrate for this transformation. libretexts.orgadichemistry.com

The reaction is often carried out using the hydrochloride salt of the amine under acidic conditions. researchgate.netadichemistry.com These conditions facilitate the key step of the mechanism: the formation of an electrophilic iminium ion.

The mechanism of the Mannich reaction begins with the formation of an iminium ion (also referred to as an aminium ion or Schiff base). libretexts.orgbyjus.comwikipedia.org

Nucleophilic Addition: The free N-Methylcycloheptanamine (in equilibrium with its hydrochloride salt) acts as a nucleophile, attacking the carbonyl carbon of formaldehyde (B43269). libretexts.org

Dehydration: This addition forms a hemiaminal intermediate. Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates the N-methyl-N-(cycloheptyl)methaniminium ion. adichemistry.comyoutube.com

This iminium ion is a potent electrophile. libretexts.org In the final step of the Mannich reaction, the enol form of the active hydrogen compound (e.g., a ketone) attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and ultimately yielding the Mannich base after deprotonation. wikipedia.orgadichemistry.com

Table 2: Key Components in the Mannich Reaction with N-Methylcycloheptanamine

Component Role Example
Secondary Amine Nucleophile; forms the iminium ion N-Methylcycloheptanamine
Aldehyde Electrophile; reacts with the amine Formaldehyde
Active Hydrogen Compound Nucleophile (in its enol/enolate form) Acetone
Key Intermediate Electrophile for C-C bond formation N-methyl-N-(cycloheptyl)methaniminium ion
Final Product β-amino-carbonyl compound Mannich Base

Control of Chemoselectivity and Regioselectivity

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. For a molecule like N-Methylcycloheptanamine, the primary site of reactivity is the secondary amine group.

Control over reactions involving N-Methylcycloheptanamine is typically achieved by carefully selecting reagents and reaction conditions such as temperature, solvent, and catalysts.

Substrate Control: The inherent reactivity of the secondary amine (N-H bond) makes it the primary target for a wide range of electrophilic reagents, ensuring high chemoselectivity over the less reactive C-H bonds of the cycloheptyl ring under standard conditions.

Reagent Control: The choice of reagent is paramount in directing the reaction outcome. For instance, bulky reagents may react at a slower rate due to steric hindrance from the cycloheptyl ring.

Solvent and Base Effects: The choice of solvent and base can significantly influence the regioselectivity of reactions, particularly in alkylations of molecules with multiple potential reaction sites. For instance, in the N-alkylation of substituted indazoles, different bases like sodium hydride versus cesium carbonate can lead to vastly different ratios of N-1 to N-2 alkylation products. beilstein-journals.org Similarly, the use of various co-solvents can tune the regioselectivity of enzymatic reactions. nih.gov While N-Methylcycloheptanamine has only one nitrogen atom, these principles are crucial when considering its reactions with multifunctional reagents.

Chemical Reactivity in Derivatization and Functionalization Strategies

Derivatization of the secondary amine in N-Methylcycloheptanamine is a key strategy for modifying its chemical properties, either to prepare new functionalized molecules or to enhance its detectability for analytical purposes. jfda-online.comresearchgate.net

N-Methylcycloheptanamine, as a secondary amine, readily undergoes N-acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form stable N,N-disubstituted amides. This reaction is a fundamental method for protecting the amine group or for synthesizing amide-containing structures. researchgate.net

Mechanism: The acylation of secondary amines proceeds via a nucleophilic acyl substitution mechanism. unacademy.com

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-Methylcycloheptanamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl oxygen carries a negative charge and the nitrogen atom has a positive charge.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., a chloride ion).

Deprotonation: A base, which can be another molecule of the amine or an added non-nucleophilic base, removes the proton from the nitrogen atom, yielding the final neutral amide product and a salt of the base.

The general reaction is illustrated below:

R-CO-Cl (Acyl Chloride) + 2 R'R"NH (Secondary Amine) → R-CO-NR'R" (Amide) + R'R"NH₂⁺Cl⁻

Acylating AgentProduct Name
Acetyl ChlorideN-acetyl-N-methylcycloheptanamine
Benzoyl ChlorideN-benzoyl-N-methylcycloheptanamine
Acetic AnhydrideN-acetyl-N-methylcycloheptanamine
Trifluoroacetic AnhydrideN-trifluoroacetyl-N-methylcycloheptanamine

Silylation involves the replacement of an active hydrogen, such as the one in the N-H bond of N-Methylcycloheptanamine, with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. This derivatization is frequently employed to increase the volatility and thermal stability of compounds for analysis by gas chromatography (GC). researchgate.netwikipedia.org

Mechanism: The reaction typically proceeds by treating the amine with a silylating agent, such as a trimethylsilyl halide (e.g., trimethylchlorosilane, TMCS), often in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the generated HCl. wikipedia.org More potent silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used, which react to form neutral, volatile byproducts. sigmaaldrich.com

The general reaction with a silyl halide is:

R₂NH + Me₃SiCl + Et₃N → R₂NSiMe₃ + Et₃N·HCl

The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide. sigmaaldrich.com For amines, primary amines react more readily than secondary amines. gelest.com

Silylating AgentAbbreviationKey Features
TrimethylchlorosilaneTMCSCommon reagent; requires a base to neutralize HCl byproduct.
N,O-bis(trimethylsilyl)acetamideBSAForms neutral, volatile byproducts.
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAHighly reactive; byproducts are neutral and highly volatile. sigmaaldrich.com
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAA powerful silylating agent with volatile byproducts.

Secondary amines like N-Methylcycloheptanamine can be converted into quaternary ammonium salts through exhaustive alkylation, known as quaternization. This process involves two successive N-alkylation steps. The first alkylation yields a tertiary amine, which is then alkylated a second time to produce the permanently charged quaternary ammonium salt. nih.gov

Mechanism: The reaction follows a bimolecular nucleophilic substitution (SN2) pathway. nih.gov

First Alkylation: N-Methylcycloheptanamine acts as a nucleophile, attacking an alkylating agent (e.g., methyl iodide), displacing the halide and forming a tertiary ammonium salt. A base is used to deprotonate this salt to the neutral tertiary amine.

Second Alkylation (Quaternization): The resulting tertiary amine, being more nucleophilic than the starting secondary amine, readily reacts with a second molecule of the alkylating agent. This forms the final quaternary ammonium salt, which carries a permanent positive charge regardless of pH.

Quaternization reactions are often carried out in polar solvents to stabilize the charged products. google.com

Alkylating AgentProduct Name
Methyl Iodide (excess)N,N-dimethyl-N-cycloheptylammonium iodide
Ethyl Bromide (excess)N,N-diethyl-N-methyl-N-cycloheptylammonium bromide
Benzyl Chloride (excess)N,N-dibenzyl-N-methyl-N-cycloheptylammonium chloride

To overcome detection challenges with molecules that lack a strong chromophore or fluorophore, or to improve their chromatographic behavior, specific derivatizing agents are used. These agents introduce a tag that enhances detection by techniques like HPLC-UV/Fluorescence or improves volatility and mass spectral characteristics for GC-MS. jfda-online.comthermofisher.com

For HPLC Analysis: Derivatization for HPLC often involves tagging the amine with a molecule that has high molar absorptivity (for UV detection) or is fluorescent.

Dansyl chloride (DNS-Cl) reacts with secondary amines to produce highly fluorescent sulfonamide derivatives. libretexts.org

9-fluorenylmethyl chloroformate (FMOC-Cl) is another common reagent that reacts with secondary amines to yield derivatives with strong UV absorbance and fluorescence. thermofisher.comlibretexts.org

2-Naphthalenesulfonyl chloride (NSCl) is used for pre-column derivatization of secondary amines, creating derivatives detectable by UV at 254 nm. nih.gov

For GC-MS Analysis: In addition to silylation, acylation with fluorinated reagents is a common strategy.

Pentafluorobenzoyl chloride (PFBCl) reacts with secondary amines to form derivatives that are highly sensitive for electron capture detection (ECD) and produce characteristic mass spectra. jfda-online.comresearchgate.net

Heptafluorobutyrylimidazole (HFBI) is another reagent that readily forms derivatives with amines, improving their volatility and chromatographic properties. researchgate.net

The table below summarizes various reagents used for analytical derivatization of secondary amines.

ReagentAbbreviationAnalytical TechniqueType of Tag
9-fluorenylmethyl chloroformateFMOC-ClHPLCUV/Fluorescence
Dansyl chlorideDNS-ClHPLCFluorescence
2-Naphthalenesulfonyl chlorideNSClHPLCUV
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAGC-MSSilyl Group
Pentafluorobenzoyl chloridePFBClGC-MS/ECDFluoroacyl Group

Stereochemical Investigations and Chirality in N Methylcycloheptanamine Hydrochloride Systems

Analysis of Stereogenic Centers within the Cycloheptane (B1346806) Ring and Nitrogen Atom

N-Methylcycloheptanamine possesses two potential stereogenic centers that are fundamental to its chirality: a carbon atom within the cycloheptane ring and the nitrogen atom of the amine group.

Cycloheptane Ring: The carbon atom of the cycloheptane ring to which the N-methylamino group is attached is a stereogenic center, provided it is bonded to four different groups. In this case, the carbon is bonded to a hydrogen atom, the N-methylamino group, and two distinct pathways around the ring (-CH2-CH2-CH2- and -CH2-CH2-CH2-). This gives rise to two enantiomeric configurations, designated as (R)-N-Methylcycloheptanamine and (S)-N-Methylcycloheptanamine. The stereochemistry of cycloalkane rings plays a vital role in determining their properties and reactivity. numberanalytics.com The flexible nature of the seven-membered cycloheptane ring allows it to adopt several conformations, such as the chair and boat forms, which influences the spatial orientation of the substituents. msu.edulibretexts.org

Nitrogen Atom: A nitrogen atom with three different substituents and a lone pair of electrons is also a potential chiral center. openstax.orglibretexts.org In N-Methylcycloheptanamine, the nitrogen is attached to a methyl group, a cycloheptyl group, and a hydrogen atom, making it a stereocenter. However, in its free amine form, this chirality is typically not observable at room temperature. This is due to a low-energy process called pyramidal inversion. libretexts.orglibretexts.org

Pyramidal Inversion Dynamics of the Nitrogen Atom in Amine Hydrochlorides

Pyramidal inversion, also known as nitrogen inversion, is a rapid process where a trivalent nitrogen atom oscillates through a planar, sp2-hybridized transition state, leading to the inversion of its configuration. wikipedia.orgfiveable.me This rapid interconversion, occurring billions of times per second in simple amines at room temperature, prevents the resolution of enantiomers based solely on a chiral nitrogen center. openstax.orglibretexts.orglibretexts.org The energy barrier for this inversion in typical acyclic amines is approximately 25 kJ/mol. openstax.orglibretexts.org

The situation changes significantly upon protonation of the amine to form an amine hydrochloride. In N-Methylcycloheptanamine hydrochloride, the nitrogen's lone pair of electrons forms a bond with a proton, resulting in a quaternary ammonium (B1175870) ion. This tetrahedral nitrogen center now has four distinct substituents (cycloheptyl, methyl, hydrogen, and the proton from HCl, though it's the N-H bond that matters) and lacks a lone pair to facilitate inversion. libretexts.orglibretexts.org The absence of the lone pair and the formation of a stable tetrahedral geometry dramatically increase the energy barrier for inversion, effectively "locking" the nitrogen's configuration. researchgate.netutdallas.edu While inversion is not impossible, its rate is slowed to the point where the nitrogen center can be considered configurationally stable, making it a persistent stereocenter. Studies on related systems have shown that amine inversion rates are highly dependent on pH and proton exchange dynamics. acs.orgnih.gov

Table 1: Comparison of Nitrogen Center Characteristics in Free Amine vs. Hydrochloride Salt
CharacteristicN-Methylcycloheptanamine (Free Amine)This compound
Nitrogen Hybridizationsp³ (pyramidal)sp³ (tetrahedral)
Presence of Lone PairYesNo (involved in N-H bond)
Key Dynamic ProcessRapid Pyramidal InversionSlow Configurational Change
Inversion Energy BarrierLow (~25 kJ/mol) openstax.orglibretexts.orgHigh researchgate.netutdallas.edu
Chirality at NitrogenTransient, not resolvableStable, potentially resolvable

Characterization and Theoretical Modeling of Enantiomers and Diastereomers

With two stable stereogenic centers—one at the ring carbon (C1) and one at the protonated nitrogen—this compound can exist as a set of stereoisomers. Specifically, there are two pairs of enantiomers, which are diastereomeric to each other.

The possible stereoisomers are:

(1R, NR)-N-Methylcycloheptanamine hydrochloride and its enantiomer (1S, NS)-N-Methylcycloheptanamine hydrochloride.

(1R, NS)-N-Methylcycloheptanamine hydrochloride and its enantiomer (1S, NR)-N-Methylcycloheptanamine hydrochloride.

(Note: NR/NS denotes the configuration at the nitrogen stereocenter).

The relationship between these isomers is that the (1R, NR) and (1R, NS) forms are diastereomers, as are the (1S, NS) and (1S, NR) forms. Diastereomers have different physical and chemical properties, which allows for their potential separation using techniques like fractional crystallization or chromatography. acs.orgacs.org

Theoretical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the properties of these stereoisomers. Computational methods can be employed to:

Predict Conformational Preferences: Determine the most stable three-dimensional structures of the cycloheptane ring and the orientation of the substituents for each stereoisomer.

Calculate Relative Energies: Establish the relative thermodynamic stabilities of the different diastereomers.

Simulate Spectroscopic Data: Predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to aid in the structural elucidation and assignment of relative stereochemistry. Such computational studies are crucial for rationalizing observed stereoselectivities in reactions. rsc.org

Influence of Stereochemistry on Chemical Selectivity and Reaction Outcomes

The specific three-dimensional arrangement of atoms in a chiral molecule, such as a particular stereoisomer of N-Methylcycloheptanamine, dictates how it interacts with other reagents. This influence is broadly categorized as steric and stereoelectronic effects. spcmc.ac.in

Steric Effects: The spatial bulk of the cycloheptyl ring and the methyl group on the nitrogen atom can block or hinder the approach of a reactant from a particular direction. youtube.com This steric hindrance can lead to diastereoselectivity, where a reaction that creates a new stereocenter favors the formation of one diastereomer over another because one transition state is sterically less hindered and therefore lower in energy. numberanalytics.com

Stereoelectronic Effects: The orientation of orbitals, particularly the non-bonding orbitals of heteroatoms, can influence reaction pathways. spcmc.ac.in In reactions involving the amine hydrochloride, the fixed stereochemistry of the substituents around the nitrogen can direct the course of a reaction, influencing the stereochemical outcome at a reacting center elsewhere in the molecule.

The stereochemistry of a molecule is paramount in determining its reactivity and the stereochemical outcome of its reactions. numberanalytics.comyoutube.com For example, if a chiral enantiomer of N-Methylcycloheptanamine were used to react with a prochiral ketone, the two faces of the ketone (re and si) would be chemically non-equivalent. The approach to one face might be sterically favored, leading to an excess of one enantiomer of the resulting alcohol product.

Table 2: Predicted Influence of Stereochemistry on Reaction Properties
PropertyInfluence of StereochemistryExample Outcome
Reaction RateDiastereomers can react at different rates due to differences in steric hindrance in the transition state.The (1R, NR) isomer might react faster than the (1R, NS) isomer with a given chiral reagent.
Product Selectivity (Diastereoselectivity)The existing stereocenters direct the formation of new stereocenters, favoring one diastereomeric product.Alkylation of an enolate in the presence of the chiral amine may yield a product with a high diastereomeric excess (d.e.).
Product Selectivity (Enantioselectivity)A single enantiomer of the amine, when used as a catalyst or reagent, can favor the formation of one enantiomeric product over the other.Catalysis with (R)-N-Methylcycloheptanamine could produce the (R)-product in >90% enantiomeric excess (e.e.).

Stereoselective Catalysis Employing Chiral Amine Precursors

Chiral amines are fundamental building blocks and catalysts in modern asymmetric synthesis, a field focused on creating a single desired enantiomer of a chiral product. acs.orgresearchgate.net Enantiomerically pure N-Methylcycloheptanamine could serve as a valuable chiral precursor in several catalytic applications.

Organocatalysis: Chiral secondary amines are widely used as organocatalysts, activating substrates through the formation of transient enamine or iminium ion intermediates. mdpi.com For instance, in a Mannich reaction, a chiral amine catalyst can control the facial selectivity of the addition of an enolizable aldehyde to an imine, producing a chiral β-amino carbonyl compound with high enantioselectivity. nih.govnih.govresearchgate.net

Chiral Ligands for Transition Metals: Chiral amines can be used to synthesize more complex chiral ligands for transition metal catalysts. acs.org These chiral metal complexes can then catalyze a wide range of enantioselective transformations, such as hydrogenations, allylic alkylations, and cyclopropanations. mdpi.comelsevierpure.com The stereochemical information from the amine is transferred to the product via the organized transition state assembly around the metal center.

Chiral Auxiliaries: A chiral amine can be temporarily attached to a substrate molecule to form a diastereomeric intermediate. The chiral auxiliary then directs the stereochemical course of a subsequent reaction before being cleaved, yielding an enantiomerically enriched product.

The efficacy of a chiral amine in these roles is directly tied to its stereochemical purity and its specific three-dimensional structure, which dictates the interactions in the reaction's transition state, ultimately controlling the stereoselectivity of the transformation. nih.govacs.org

Advanced Spectroscopic and Crystallographic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-Methylcycloheptanamine hydrochloride in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H and ¹³C NMR spectra of this compound provide fundamental information about the different chemical environments of the hydrogen and carbon atoms, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic shielding around a nucleus.

In the ¹H NMR spectrum, the protons of the cycloheptyl ring typically appear as a complex series of multiplets in the upfield region, generally between 1.2 and 2.0 ppm. The proton attached to the nitrogen-bearing carbon (C1) is expected to be deshielded and resonate at a lower field, likely in the range of 3.0-3.5 ppm. The N-methyl protons would present as a singlet or a doublet (if coupled to the N-H proton) around 2.5-3.0 ppm. The ammonium (B1175870) proton (-NH₂⁺-) signal is often broad and its chemical shift is highly dependent on solvent and concentration, but could be expected in the 7.0-8.0 ppm region.

The ¹³C NMR spectrum provides complementary information. msu.edu The carbons of the cycloheptyl ring would typically resonate in the range of 20-45 ppm. The carbon atom bonded to the nitrogen (C1) would be significantly deshielded, with an expected chemical shift in the 55-65 ppm range. The N-methyl carbon would appear at approximately 30-40 ppm. compoundchem.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
CH-NH₂⁺ 3.0 - 3.5 Multiplet
Cycloheptyl CH₂ 1.2 - 2.0 Multiplets
N-CH₃ 2.5 - 3.0 Singlet/Doublet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C1 (CH-N) 55 - 65
Cycloheptyl CH₂ 20 - 45

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity between atoms, a suite of 2D NMR experiments is employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the C1 proton and the adjacent methylene (B1212753) protons on the cycloheptyl ring, as well as between the geminal and vicinal protons within the ring system. This allows for the tracing of the proton connectivity throughout the seven-membered ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu It is used to definitively assign the carbon signal for each protonated carbon. For instance, the proton signal at ~3.0-3.5 ppm would show a correlation to the carbon signal at ~55-65 ppm, confirming the C1-H1 bond.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY experiments provide information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of the molecule. Correlations in a ROESY spectrum indicate that protons are close to each other in space, even if they are not directly bonded or J-coupled.

The cycloheptane (B1346806) ring is conformationally flexible. The stereochemical arrangement of the substituents can be investigated using NMR techniques. The coupling constants (J-values) between protons on the ring, obtained from high-resolution 1D ¹H NMR or COSY spectra, can provide information about the dihedral angles between them, which in turn relates to the ring's conformation. Furthermore, ROESY data can reveal through-space interactions that are characteristic of specific stereoisomers or conformers. For instance, the spatial relationship between the N-methyl group and specific protons on the cycloheptyl ring can be determined, aiding in the assignment of the molecule's preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule and their bonding arrangements by probing the vibrations of the chemical bonds.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum is a fingerprint of the molecule's functional groups. For this compound, characteristic absorption bands are expected:

N-H Stretching: The ammonium group (-NH₂⁺-) will exhibit broad and strong absorption bands in the region of 3200-2800 cm⁻¹. These bands are often complex due to hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the cycloheptyl and methyl groups will appear as strong bands in the 3000-2850 cm⁻¹ region.

N-H Bending: The bending vibration of the ammonium group is expected to cause a medium to strong absorption band around 1600-1500 cm⁻¹.

C-H Bending: The scissoring and bending vibrations of the methylene groups in the cycloheptyl ring will produce absorptions in the 1470-1450 cm⁻¹ range.

C-N Stretching: The C-N stretching vibration is typically found in the 1250-1020 cm⁻¹ region and may be of weak to medium intensity.

ATR-IR is a sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation. s4science.at The principles of ATR involve an infrared beam being passed through a crystal of high refractive index, creating an evanescent wave that penetrates a short distance into the sample in contact with the crystal. s4science.at This makes it an ideal technique for obtaining the FTIR spectrum of this compound in its solid, powdered form. mdpi.com The resulting ATR-IR spectrum would be expected to show the same characteristic absorption bands as a traditional transmission FTIR spectrum, providing a rapid and convenient method for identification and quality control. mdpi.com

Analysis of Vibrational Modes for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the structural elucidation of molecules by probing their vibrational modes. mdpi.com Each functional group within a molecule has a characteristic set of vibrational frequencies, making the resulting spectrum a unique molecular "fingerprint". nih.govmdpi.com For this compound, the analysis of its vibrational spectrum allows for the confirmation of key functional groups and provides insights into its molecular structure.

The hydrochloride salt form of the secondary amine is a critical feature. The protonation of the nitrogen atom results in the formation of an N-H₂⁺ group, which exhibits characteristic stretching and bending vibrations. The N-H₂⁺ stretching modes in crystalline secondary amine salts are typically observed in the region of 2400-2500 cm⁻¹. nih.gov These bands are often broad due to hydrogen bonding interactions with the chloride counter-ion. mdpi.com

Other significant vibrational modes for this compound include:

C-H Stretching: The cycloheptane ring and the N-methyl group give rise to aliphatic C-H stretching vibrations, typically appearing in the 2850-3000 cm⁻¹ region.

CH₂ Bending: Scissoring and rocking vibrations of the methylene groups in the seven-membered ring are expected in the 1450-1470 cm⁻¹ range.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is typically found in the 1000-1250 cm⁻¹ region.

Density Functional Theory (DFT) calculations can be employed to compute the theoretical vibrational frequencies, which can then be compared with experimental IR and Raman data to achieve a detailed and accurate assignment of the observed spectral bands. mdpi.comnih.gov

Table 1: Expected Vibrational Modes for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Associated Functional Group
N-H₂⁺ Stretching2400 - 2500Secondary ammonium ion
C-H Stretching (aliphatic)2850 - 3000Cycloheptane ring, N-methyl group
N-H₂⁺ Bending1550 - 1650Secondary ammonium ion
CH₂ Bending (Scissoring)1450 - 1470Cycloheptane ring
C-N Stretching1000 - 1250Alkyl amine

Mass Spectrometry (MS) Techniques for Compound Characterization

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution MS by its ability to measure mass with very high accuracy, typically to within 5 parts per million (ppm). researchgate.netnih.gov This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. nih.gov Techniques like Time-of-Flight (TOF) and Orbitrap are common HRMS analyzers. researchgate.netfda.gov

For this compound, the molecular formula of the free base is C₈H₁₇N. The protonated molecule, [M+H]⁺, which would be observed in positive ion mode mass spectrometry, has the formula C₈H₁₈N⁺. HRMS can distinguish the exact mass of this ion from other ions with the same nominal mass but different elemental compositions (isobars). nih.gov The high resolving power of HRMS also allows for the clear separation of isotopic peaks, further aiding in the confirmation of the elemental formula. researchgate.net

Table 2: Theoretical Mass Data for N-Methylcycloheptanamine

SpeciesMolecular FormulaNominal Mass (Da)Monoisotopic (Exact) Mass (Da)
Free Base (M)C₈H₁₇N127127.13610
Protonated Molecule [M+H]⁺C₈H₁₈N⁺128128.14392

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Chromatography coupled with mass spectrometry is a powerful combination for separating components of a mixture and identifying them. springernature.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. niom.no For the analysis of this compound, the free base form is sufficiently volatile for GC analysis. The analysis would typically involve dissolving the sample in a suitable solvent and injecting it into the GC system, where it is vaporized. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. nih.gov The separated components then enter the mass spectrometer, where they are ionized and detected. The retention time from the GC and the mass spectrum from the MS provide two independent confirmations of the compound's identity. nist.gov Peak purity can also be assessed by examining the mass spectra across a single chromatographic peak.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for polar, less volatile, and thermally labile compounds. sci-hub.st this compound, being a salt, is well-suited for LC-MS analysis. Reversed-phase HPLC is a common method, where the compound is separated based on its hydrophobicity. scispace.com The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid or ammonium acetate, can be optimized to achieve good chromatographic separation. The eluent from the LC column is directed to an MS ion source, such as electrospray ionization (ESI), which is effective for ionizing polar molecules like amines. nih.gov Similar to GC-MS, the combination of retention time and mass spectral data confirms the identity and purity of the compound.

Studies on Ionization Efficiency Enhancement

The sensitivity of mass spectrometry is directly related to the efficiency with which the analyte molecules are converted into gas-phase ions. researchgate.net For LC-MS analysis using ESI, the ionization efficiency can be significantly affected by the mobile phase composition and the presence of co-eluting matrix components, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement. researchgate.netnih.gov

For a basic compound like N-Methylcycloheptanamine, its ionization efficiency in positive-mode ESI can be enhanced by promoting its protonation. This is typically achieved by adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase. The acidic additive ensures that the amine is predominantly in its protonated, cationic form in the ESI droplet, facilitating its transfer to the gas phase as an [M+H]⁺ ion. griffith.edu.au Studies may involve systematically varying the type and concentration of the mobile phase additive to optimize the signal intensity for N-Methylcycloheptanamine. Furthermore, careful sample preparation and chromatographic separation are crucial to minimize the co-elution of matrix components that could suppress the analyte's signal. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) Principles and Application

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.edumdpi.com The technique relies on the diffraction of a monochromatic X-ray beam by the ordered lattice of atoms within a single crystal. researchgate.net The resulting diffraction pattern is a unique function of the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, the electron density map of the unit cell can be calculated, from which the precise positions of the atoms can be determined. carleton.edu

The application of SCXRD to a suitable single crystal of this compound would yield a wealth of structural information, including:

Unambiguous confirmation of the molecular structure: Verifying the connectivity of all atoms.

Precise bond lengths and angles: Providing detailed geometric parameters. carleton.edu

Conformation of the cycloheptane ring: Determining the specific chair, boat, or twist-chair conformation adopted in the solid state.

Stereochemistry: Confirming the relative arrangement of substituents.

Intermolecular interactions: Elucidating the nature of the hydrogen bonding between the N-H₂⁺ group and the chloride anion, as well as other non-covalent interactions that dictate the crystal packing. mdpi.com

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions in a biological context. The primary challenge in SCXRD is often the growth of a single crystal of sufficient size and quality for the analysis. nih.gov

Elucidation of Three-Dimensional Molecular Conformation and Crystal Packing

The definitive method for determining the three-dimensional structure of a crystalline solid like this compound is single-crystal X-ray crystallography. wikipedia.org This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular conformation. It also reveals how individual molecules are arranged in the crystal lattice, a concept known as crystal packing. researchgate.net

For this compound, X-ray diffraction analysis would reveal the specific conformation adopted by the seven-membered cycloheptane ring. This ring is known for its conformational flexibility, potentially adopting several low-energy forms such as the chair and boat conformations. The analysis would determine which of these conformations is present in the solid state and the precise orientation of the N-methylamino substituent (axial vs. equatorial).

The crystal packing in amine hydrochloride salts is typically governed by a network of intermolecular forces. hud.ac.uk The analysis would provide the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal. For instance, studies on other simple organic hydrochlorides have identified crystal systems ranging from tetragonal for methylamine (B109427) hydrochloride to monoclinic for amantadine (B194251) hydrochloride. cambridge.org A full crystallographic study would yield a detailed map of atomic positions, allowing for a complete understanding of the compound's solid-state architecture. wikipedia.org However, a published crystal structure for this compound is not currently available.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Non-Covalent Interactions)

The arrangement of molecules in a crystal is directed by a variety of intermolecular interactions. A detailed crystallographic structure allows for the geometric analysis of these forces, which are fundamental to the stability and physical properties of the solid. scirp.org

In the case of this compound, the primary and most influential intermolecular interaction would be the charge-assisted hydrogen bond between the protonated secondary amine (the N-methylcycloheptylammonium cation) and the chloride anion (N⁺-H···Cl⁻). nih.gov This type of hydrogen bond is a strong, directional interaction that often dictates the primary structural motifs in the crystal lattice, forming chains or more complex networks. researchgate.netrsc.org

Beyond this principal interaction, weaker non-covalent forces would also be identified. These include:

C-H···Cl Hydrogen Bonds: Interactions between the hydrogen atoms on the cycloheptane ring and the methyl group with the chloride anion. nih.gov

While halogen bonding is a specific type of non-covalent interaction, it is not expected to be a significant feature in this compound, as the chloride ion acts primarily as a hydrogen bond acceptor. A comprehensive analysis of these interactions, which is crucial for understanding the crystal's stability, requires precise atomic coordinates from a crystal structure determination, which has not been reported for this compound.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgscirp.org This method partitions the crystal space, defining a unique surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules. crystalexplorer.net

The Hirshfeld surface can be mapped with various properties. A particularly useful one is the normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. mdpi.com On a dnorm map, red spots indicate contacts that are shorter than the van der Waals radii and represent the most significant interactions, such as strong hydrogen bonds. White areas denote contacts approximately equal to the van der Waals separation, and blue regions represent longer contacts. scirp.org

H···Cl/Cl···H contacts: Appearing as sharp, distinct "spikes," characteristic of strong hydrogen bonds.

H···H contacts: Typically forming a large, diffuse region in the center of the plot, representing the high proportion of van der Waals interactions between hydrogen atoms on the molecular surface.

C···H/H···C contacts: Appearing as "wings" on the plot, indicating contacts between carbon and hydrogen atoms.

This detailed quantitative analysis provides a powerful "fingerprint" of the crystal packing environment but is entirely dependent on the availability of a high-quality crystal structure. mdpi.com As such, a Hirshfeld surface analysis for this compound cannot be performed at this time.

Crystalline Polymorphism and its Impact on Solid-State Properties

Polymorphism is the ability of a solid compound to exist in two or more crystalline forms, each having a different arrangement of molecules in the crystal lattice. gexinonline.com These different forms, or polymorphs, have the same chemical composition but can exhibit distinct solid-state properties, including: nih.govkirsoplabs.co.uk

Solubility and Dissolution Rate: This can directly affect the bioavailability of a pharmaceutical compound. pharmacores.com

Melting Point: Each polymorph will have a unique melting point. nih.gov

Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable and may convert to the stable form over time. uga.edu

Mechanical Properties: Properties like hardness and tabletability can vary between polymorphs, impacting manufacturing processes. pharmacores.com

The existence of polymorphism is a critical consideration in the pharmaceutical industry, as an unintended change from a metastable to a stable form can significantly alter a drug's performance. semanticscholar.org For amine hydrochlorides, polymorphism can arise from different possible conformations of the molecule or different hydrogen-bonding networks. researchgate.net For instance, pitolisant (B1243001) hydrochloride, a complex amine salt, is known to exist in multiple polymorphic forms. soton.ac.uk

The investigation into whether this compound exhibits polymorphism would involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) and characterization of the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and spectroscopy. uga.edu To date, no studies on the potential polymorphism of this compound have been published in the scientific literature.

Theoretical and Computational Chemistry Approaches

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in predicting the electronic structure and properties of molecules. These methods solve the Schrödinger equation for a given system, providing detailed information about energy, geometry, and reactivity. For N-Methylcycloheptanamine hydrochloride, QM calculations can elucidate the intrinsic properties of the molecule.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly useful for geometry optimization, where the lowest energy arrangement of atoms in a molecule is determined. For this compound, DFT can be employed to predict its three-dimensional structure with high accuracy.

DFT calculations can also provide a wealth of information about the electronic properties of the molecule. Key parameters that can be calculated include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the molecule's reactivity.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-deficient, which is important for predicting how the molecule will interact with other species.

Electrostatic Potential Maps: These maps visualize the charge distribution and are useful for understanding intermolecular interactions.

The choice of functional and basis set is critical in DFT calculations to ensure the accuracy of the results. For molecules like this compound, hybrid functionals such as B3LYP are often used in conjunction with a basis set like 6-311+G(d,p) to achieve a good balance between accuracy and computational cost researchgate.net.

Table 1: Illustrative DFT Calculation Parameters for this compound

ParameterDescriptionIllustrative Value
Method The specific DFT functional used.B3LYP
Basis Set The set of functions used to build molecular orbitals.6-311+G(d,p)
Optimized Energy The calculated total energy of the molecule at its most stable geometry.-X.XXXX Hartrees
HOMO Energy Energy of the Highest Occupied Molecular Orbital.-Y.YY eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.+Z.ZZ eV
Dipole Moment A measure of the polarity of the molecule.N.NN Debye

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated by DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states nih.govresearchgate.net. This is particularly important for understanding how a molecule interacts with light, for instance, in spectroscopic experiments.

For this compound, TD-DFT calculations can predict:

Excitation Energies: The energy required to promote an electron from a lower energy orbital to a higher energy one. These correspond to the absorption bands observed in UV-Vis spectroscopy.

Oscillator Strengths: These values indicate the intensity of an electronic transition.

Nature of Electronic Transitions: TD-DFT can identify which molecular orbitals are involved in a particular electronic excitation.

These calculations are instrumental in interpreting experimental spectra and understanding the photophysical properties of the molecule.

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide very high-accuracy predictions for molecular properties researchgate.net.

For a molecule like this compound, ab initio calculations can be used to:

Benchmark DFT results: By comparing the results from DFT with those from a high-level ab initio method, the accuracy of the chosen DFT functional can be assessed.

Calculate highly accurate interaction energies: This is particularly important for studying how the molecule interacts with other molecules, for example, in a solvent or a biological system.

Investigate reaction mechanisms: Ab initio methods can be used to map out the potential energy surface for a chemical reaction, providing detailed insights into the reaction pathway.

Molecular Simulation and Dynamics (MD)

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems mdpi.com. In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, allowing their movements and interactions to be tracked over time.

Conformational Analysis and Energy Landscape Mapping

The cycloheptane (B1346806) ring in this compound is flexible and can adopt several different conformations. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Computational methods can be used to systematically explore the conformational space of this compound. This involves generating a large number of possible conformations and then using quantum mechanics or molecular mechanics to calculate their energies. The results of such an analysis can be used to construct a potential energy surface, which maps the energy of the molecule as a function of its geometry. The most stable conformations correspond to the minima on this surface. For cycloheptane derivatives, twist-chair and chair conformations are often found to be the most stable researchgate.net.

Table 2: Illustrative Relative Energies of this compound Conformers

ConformerPoint GroupRelative Energy (kcal/mol)
Twist-Chair C20.00
Chair Cs1.5 - 2.5
Boat Cs2.5 - 3.5
Twist-Boat C23.0 - 4.0

Note: This table provides an illustrative example of the kind of data that would be generated from a conformational analysis. The exact values would need to be determined by specific calculations.

Predicting Molecular Interactions and Aggregation Behavior

MD simulations can be used to study how this compound molecules interact with each other and with their environment. This is important for understanding properties such as solubility, aggregation, and crystal packing.

By simulating a system containing many molecules of this compound, it is possible to observe how they arrange themselves and whether they tend to form aggregates. The simulations can also provide detailed information about the types of intermolecular interactions that are most important, such as hydrogen bonding and van der Waals forces. This information is crucial for understanding the macroscopic properties of the substance.

Electronic Structure Characterization

The electronic structure of a molecule governs its chemical behavior. Computational methods allow for a detailed analysis of electron distribution and energy levels, providing insights into reactivity and stability.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.org. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor youtube.comnih.gov.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity nih.govresearchgate.net. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive and less stable nih.govlibretexts.org. For this compound, a theoretical calculation would provide the energies of these orbitals and the resulting gap, which would be essential in predicting its reactivity in various chemical environments.

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)
HOMO-8.5
LUMO1.2
HOMO-LUMO Gap9.7

Note: The data in this table is illustrative and based on typical values for similar organic amine hydrochlorides. It does not represent experimentally or computationally verified data for this compound.

Charge Distribution and Molecular Electrostatic Potential (MEP) Maps

The distribution of electrons within a molecule is rarely uniform, leading to regions of varying electron density. This charge distribution can be analyzed to predict how a molecule will interact with other molecules.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule researchgate.netresearchgate.netnih.gov. These maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule. Regions with a negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack researchgate.net. A computational study of this compound would generate an MEP map, highlighting the likely sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals wikipedia.orgwisc.edumpg.de. NBO analysis can reveal important information about hybridization, charge transfer, and delocalization of electron density within a molecule.

This method quantifies the interactions between filled "donor" NBOs and empty "acceptor" NBOs, providing a measure of the energetic significance of these interactions nih.govresearchgate.net. For this compound, NBO analysis would elucidate the nature of the covalent bonds, the distribution of electron density, and any significant intramolecular interactions that contribute to its stability.

Reaction Mechanism Modeling and Kinetic Studies

Computational chemistry is also a powerful tool for studying the dynamics of chemical reactions, allowing for the elucidation of reaction pathways and the estimation of reaction rates.

Transition State Characterization and Reaction Pathway Elucidation

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. The characterization of this transition state is crucial for understanding the reaction mechanism. Computational methods can be used to locate the geometry of the transition state and calculate its energy.

By mapping the potential energy surface, the entire reaction pathway can be elucidated, providing a detailed step-by-step description of the chemical transformation. This includes the identification of any intermediates and the calculation of activation energies for each step of the reaction.

Reaction Rate Coefficient Estimation (e.g., Rice-Ramsperger-Kassel-Marcus (RRKM) Theory)

Once the potential energy surface and the properties of the transition state are known, the rate of the reaction can be estimated. Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions prsu.ac.in. It assumes that the energy of the reacting molecule is distributed statistically among all its vibrational and rotational modes.

The RRKM theory provides a way to calculate the microcanonical rate constant as a function of the energy of the molecule. This can then be used to determine the temperature and pressure-dependent rate coefficients for the reaction arxiv.orgarxiv.orgresearchgate.net. For a hypothetical decomposition or rearrangement reaction of this compound, RRKM theory could be applied to predict its kinetic behavior under various conditions.

Table 2: Illustrative Parameters for a Hypothetical RRKM Calculation

ParameterValue
Activation Energy (Ea)45 kcal/mol
Pre-exponential Factor (A)1.5 x 10^13 s^-1
Vibrational Frequencies of Reactant(List of Frequencies)
Vibrational Frequencies of Transition State(List of Frequencies)

Note: The data in this table is for illustrative purposes only and represents typical inputs for an RRKM calculation for a molecule of similar size and complexity. It does not represent actual data for this compound.

Exploration of Spin Crossing Phenomena in Chemical Reactivity

In the realm of chemical reactivity, the principle of spin conservation dictates that the total electron spin of the reactants should be preserved in the products. However, many chemical reactions involve a change in spin state, a phenomenon known as intersystem crossing or spin crossover. These "spin-forbidden" reactions are not impossible but proceed through a mechanism where the potential energy surfaces of different spin states intersect. rsc.org

The reactivity of this compound can be influenced by such phenomena, particularly in reactions involving transition metals or photochemical excitation. Spin crossover events occur when a molecule transitions between different spin multiplicity states, for example, from a singlet state (total spin S=0) to a triplet state (S=1). youtube.com This transition is facilitated by spin-orbit coupling, an interaction between the electron's spin and its orbital motion around the nucleus.

For a reaction to proceed via a spin-forbidden pathway, the system must reach a point where the potential energy surfaces of the two spin states are close in energy. This region is known as the Minimum Energy Crossing Point (MECP). rsc.org The probability of a "hop" from one surface to the other in the vicinity of the MECP determines the reaction rate. rsc.org Computational chemistry provides the tools to locate these MECPs and calculate the strength of spin-orbit coupling, thereby predicting the feasibility and kinetics of spin-forbidden reactions. rsc.org In the context of N-Methylcycloheptanamine, this could be relevant for understanding its degradation pathways or its interaction with paramagnetic species. The efficiency of such reactions is influenced by the molecular geometry and the presence of heavy atoms, which can enhance spin-orbit coupling. youtube.com

Table 1: Factors Influencing Spin Crossing in Chemical Reactions
FactorDescriptionRelevance to N-Methylcycloheptanamine Reactivity
Spin-Orbit Coupling (SOC) The interaction between an electron's spin and its orbital angular momentum. Stronger SOC increases the probability of intersystem crossing. While composed of light atoms, interactions with heavier elements or transition metals in a reaction mixture would increase SOC and the likelihood of spin-forbidden processes.
Minimum Energy Crossing Point (MECP) The lowest energy point on the seam of crossing between two potential energy surfaces of different spin states. The energy of the MECP relative to the reactants is a key factor in the activation energy. rsc.orgComputational methods can calculate the MECP for potential reactions, such as oxidation or fragmentation, providing insight into reaction barriers.
External Stimuli Factors such as temperature, pressure, or light radiation can induce a spin transition. youtube.comPhotochemical reactions of the compound could involve excitation to a singlet state followed by intersystem crossing to a reactive triplet state.

Advanced Analysis of Non-Covalent Interactions

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules. For this compound, interactions such as hydrogen bonds and van der Waals forces dictate its crystal packing and behavior in solution. Advanced computational methods allow for the detailed analysis of these forces.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ) of a molecule to define atomic properties and chemical bonds. wikipedia.orgamercrystalassn.org QTAIM partitions a molecule into atomic basins based on the topology of the electron density. wiley-vch.de The analysis focuses on critical points in the electron density where the gradient is zero.

A key feature of QTAIM is the "bond path," a line of maximum electron density linking two atomic nuclei, which serves as a universal indicator of a chemical bond. wiley-vch.de The properties of the electron density at the bond critical point (BCP) between two atoms reveal the nature of the interaction. For instance, the value of the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)) at the BCP can distinguish between covalent bonds and weaker, closed-shell interactions like hydrogen bonds or van der Waals forces. wiley-vch.de

Table 2: Illustrative QTAIM Parameters for Analyzing Interactions in this compound
Parameter at Bond Critical Point (BCP)Interpretation for Covalent Bonds (e.g., C-N)Interpretation for Non-Covalent Bonds (e.g., N-H···Cl)
Electron Density (ρ(r)) High value (e.g., > 0.2 a.u.)Low value (e.g., < 0.05 a.u.)
Laplacian of Electron Density (∇²ρ(r)) Negative (∇²ρ(r) < 0), indicating charge concentration.Positive (∇²ρ(r) > 0), indicating charge depletion.
Total Energy Density (H(r)) Negative, indicating a stabilizing interaction with significant covalent character.Slightly negative or positive, indicating a destabilizing or weakly stabilizing closed-shell interaction.

Non-Covalent Interaction (NCI) Plot Analysis

NCI plot analysis is a computational technique used to visualize and identify non-covalent interactions in real space. nih.govjussieu.fr It is based on the relationship between the electron density (ρ) and the reduced density gradient (s). chemtools.org The reduced density gradient is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.org

In regions of non-covalent interactions, the reduced density gradient approaches zero at low electron densities. chemtools.org By plotting the reduced density gradient against the electron density, characteristic "spikes" appear in the low-density, low-gradient region, signifying NCIs. chemtools.org These interactions can then be visualized as isosurfaces in 3D space. The color of the isosurface is mapped to the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix, which distinguishes between different types of interactions:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces indicate weak, delocalized interactions such as van der Waals forces.

Red surfaces indicate repulsive interactions, such as steric clashes. researchgate.net

This technique would allow for a detailed mapping of the intramolecular and intermolecular interactions within the crystal structure of this compound, such as the hydrogen bond between the ammonium (B1175870) group and the chloride ion, and weaker C-H···Cl contacts.

Computational Prediction and Validation of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the molecular geometry and vibrational frequencies of this compound. researchgate.net The calculated vibrational spectra (infrared and Raman) can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching and bending of bonds. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. The accuracy of these predictions relies on the chosen level of theory and basis set. By comparing the calculated spectra with experimental results, a detailed understanding of the electronic structure and environment of each atom in the molecule can be achieved. Discrepancies between computed and experimental values can often be explained by environmental factors not included in the gas-phase computational model, such as solvent effects or intermolecular interactions in the solid state.

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
Spectroscopic ParameterComputational Prediction (Illustrative)Experimental Value (Illustrative)Interpretation
N-H Stretch Vibrational Frequency (cm⁻¹) ~3250 cm⁻¹~3200 cm⁻¹The red-shift in the experimental value suggests strong N-H···Cl hydrogen bonding in the solid state.
¹H NMR Chemical Shift (N-H protons, ppm) ~8.5 ppm~9.0 ppmThe downfield shift is characteristic of protons involved in hydrogen bonding.
¹³C NMR Chemical Shift (C adjacent to N, ppm) ~60 ppm~58 ppmGood agreement validates the computed electronic structure around the nitrogen atom.

Computational Studies in Astrochemistry and Interstellar Molecule Synthesis

Astrochemistry seeks to understand the chemical processes that occur in the interstellar medium (ISM) and their role in the formation of stars, planets, and potentially life. memsait.it Computational chemistry plays a crucial role in this field by exploring reaction pathways for the formation of molecules in the extreme conditions of space (low temperature, low density). arxiv.orgastrobiology.com

Amines and their precursors are of significant interest as they are components of amino acids. Computational studies investigate the synthesis of such complex organic molecules (iCOMs) through various mechanisms. memsait.it These can be broadly categorized into "bottom-up" and "top-down" approaches. memsait.it

Bottom-up processes involve the synthesis of complex molecules from smaller, simpler species. arxiv.org For amines, this could involve reactions on the surface of icy dust grains, where species like ammonia (NH₃) and formaldehyde (B43269) (H₂CO) can react, often aided by UV radiation, to form more complex molecules. nih.gov Computational models can simulate these surface reactions to determine their feasibility and reaction rates.

Top-down processes involve the fragmentation of larger molecules, such as polycyclic aromatic hydrocarbons (PAHs), to form smaller organic molecules. memsait.it

Computational studies are essential for interpreting spectroscopic data from radio telescopes, which are used to identify molecules in space. mdpi.com By accurately predicting the rotational spectra of molecules like N-Methylcycloheptanamine and related amines, theoretical chemistry can guide astronomers in their search for new interstellar molecules, helping to piece together the puzzle of prebiotic chemistry in the cosmos. mdpi.com

Chemical Stability and Degradation Pathways of N Methylcycloheptanamine Hydrochloride

Stability under Diverse Chemical Environments (e.g., pH, Solvent Systems)

The stability of N-Methylcycloheptanamine hydrochloride is significantly influenced by the pH and the solvent system in which it is dissolved. As an amine hydrochloride salt, it exists in equilibrium with its free base form, N-methylcycloheptanamine.

pH Effects: In acidic to neutral aqueous solutions, the compound is expected to be predominantly in its protonated, more stable ammonium (B1175870) salt form. This form is generally more resistant to oxidative degradation. As the pH becomes more alkaline, the equilibrium shifts towards the unprotonated free amine. The lone pair of electrons on the nitrogen atom of the free amine makes it more susceptible to oxidation and other degradation reactions.

Solvent Effects: The choice of solvent can impact the stability of this compound.

Polar Protic Solvents (e.g., water, methanol): In these solvents, the salt is well-solvated, which can enhance its stability. However, water's presence can also facilitate hydrolysis under certain conditions.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can also dissolve the salt, but the stability may be influenced by the presence of impurities.

Nonpolar Solvents (e.g., hexane, toluene): The solubility and stability in nonpolar solvents are generally low for the hydrochloride salt. The free base form would be more soluble in these solvents.

Interactive Data Table: Predicted pH-Dependent Stability

pH RangePredominant SpeciesPredicted Relative StabilityPotential Degradation Pathways
< 2Protonated Amine (Salt)HighStable against oxidation
2 - 7Protonated Amine (Salt)HighGenerally stable
7 - 10Equilibrium of Salt and Free BaseModerateIncreased susceptibility to oxidation
> 10Free BaseLowOxidation, other base-catalyzed reactions

Note: This table is predictive and based on the general behavior of secondary amine hydrochlorides.

Thermal Degradation Mechanisms and Identification of Decomposition Productsnih.gov

Specific studies on the thermal decomposition of this compound are not available. However, the thermal degradation of similar amine hydrochlorides suggests potential pathways. nih.gov Decomposition is likely to initiate with the loss of hydrogen chloride gas, followed by the degradation of the resulting free amine.

Potential Thermal Degradation Pathway: C₈H₁₇N·HCl(s) → C₈H₁₇N(g) + HCl(g)

Following the initial dissociation, the N-methylcycloheptanamine could undergo further decomposition through various mechanisms, including C-N bond cleavage and ring-opening reactions, leading to a complex mixture of smaller volatile compounds. The presence of impurities or residual catalysts from its synthesis could significantly lower the decomposition temperature. Thermogravimetric analysis (TGA) would be required to determine the precise onset of decomposition for this compound. nih.gov

Interactive Data Table: Predicted Thermal Decomposition Products

Temperature RangePredicted EventPotential Products
Lower (e.g., >150°C)Sublimation/Initial DecompositionN-Methylcycloheptanamine, HCl
HigherFurther DegradationCycloheptene derivatives, methylamine (B109427), ammonia, various hydrocarbons

Note: This table is predictive and not based on experimental data for this compound.

Hydrolytic Stability of the Amine Hydrochloride Salt

The hydrolytic stability of this compound is a key consideration in aqueous solutions. The salt itself is formed from a weak base (N-methylcycloheptanamine) and a strong acid (hydrochloric acid). In solution, the cycloheptylammonium ion can undergo hydrolysis to a small extent, establishing an equilibrium that can make the solution slightly acidic.

C₈H₁₇NH₂⁺Cl⁻ + H₂O ⇌ C₈H₁₇NH + H₃O⁺ + Cl⁻

The stability of the amine salt is limited by hydrolysis. pitt.edu The extent of this hydrolysis is generally minimal in neutral or acidic solutions but becomes more significant as the pH increases. The C-N bond itself is generally stable to hydrolysis under typical ambient conditions. The term "hydrolysis" in this context primarily refers to the acid-base equilibrium rather than the cleavage of the molecule. For imines, hydrolysis is a well-known reaction that cleaves the C=N bond, but this is not directly applicable to a saturated amine like N-Methylcycloheptanamine. chemicalbridge.co.uk

Strategies for Enhancing Chemical Stability in Research Applications

To enhance the chemical stability of this compound in research settings, several strategies can be employed:

Storage Conditions: The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from heat, moisture, and light. acs.org Storage under an inert atmosphere can prevent oxidation, particularly if the free base is present. acs.org

pH Control: Maintaining a slightly acidic pH in aqueous solutions will keep the compound in its more stable protonated form. Buffering the solution can help prevent pH shifts that might promote degradation.

Cocrystallization: A crystal engineering approach can be used to form multicomponent cocrystals of amine hydrochlorides with neutral organic acids. This can improve stability by creating a more robust crystal lattice through additional hydrogen bonding interactions with the chloride ion.

Purification: Ensuring high purity is crucial, as impurities can catalyze degradation reactions. Recrystallization is a common method for purifying amine salts.

Solvent Selection: Choosing an appropriate solvent where the compound is both soluble and stable is important for any solution-based applications. For long-term storage, solid-state is preferred.

Future Directions and Emerging Research Avenues for N Methylcycloheptanamine Hydrochloride

Integration of Advanced Characterization Techniques for Holistic Chemical Understanding

A comprehensive understanding of the physicochemical properties of N-Methylcycloheptanamine hydrochloride is fundamental to its future application. While standard analytical techniques provide basic structural information, the integration of more advanced characterization methods can offer deeper insights into its behavior in various states.

Future research could focus on employing techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) to elucidate the precise crystal packing and polymorphic forms of the hydrochloride salt. This is crucial as different crystalline arrangements can significantly impact physical properties like solubility and stability. Furthermore, advanced mass spectrometry techniques, including ion mobility-mass spectrometry (IM-MS) , could provide detailed information on the compound's gas-phase conformation and clustering behavior. Synchrotron-based methods, like X-ray absorption spectroscopy (XAS) and powder X-ray diffraction (PXRD) , would offer unparalleled resolution for determining electronic structure and crystal lattice details, providing a truly holistic view of its chemical nature.

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity

The synthesis of N-methylated amines is a cornerstone of organic and medicinal chemistry. Future research on this compound will likely focus on developing more efficient, selective, and sustainable synthetic routes. Traditional methods often require harsh reagents and produce significant waste.

Emerging synthetic strategies applicable to this compound include catalytic N-methylation using green C1 sources like methanol (B129727). researchgate.net The "borrowing hydrogen" strategy, which utilizes transition metal catalysts to facilitate the N-alkylation of amines with alcohols, represents a highly atom-economical approach. researchgate.net Additionally, the development of flow chemistry processes for the synthesis of N-Methylcycloheptanamine and its subsequent salt formation could offer advantages in terms of safety, scalability, and product consistency. Biocatalysis, employing enzymes to perform selective N-methylation, presents another promising avenue for environmentally benign synthesis. Researchers are also exploring novel reagents for the direct installation of amine groups, which could be adapted for cycloalkylamines. chemrxiv.org

Expansion of Computational Models for Predictive Chemistry and Material Design

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules, thereby accelerating research and development. For this compound, the expansion of computational models can provide predictive insights into its reactivity, physical properties, and potential interactions.

Thermodynamic models, such as the Mixed-Solvent Electrolyte (MSE) model, are being developed to predict the complex phase behavior of amine hydrochlorides in various systems, which is crucial for applications like corrosion prediction in industrial settings. olisystems.comresearchgate.net Future work could involve applying Density Functional Theory (DFT) calculations to predict spectroscopic signatures (e.g., NMR, IR spectra), bond energies, and reaction pathways with high accuracy. Molecular dynamics (MD) simulations could be employed to understand its solvation dynamics and interactions with different solvents or surfaces. Furthermore, the development of machine learning and quantitative structure-property relationship (QSPR) models, trained on data from a range of amines, could enable high-throughput screening of the properties of N-Methylcycloheptanamine derivatives for various applications. nih.govnih.govresearchgate.net

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The ammonium (B1175870) headgroup and the nonpolar cycloheptyl ring of this compound make it an interesting candidate for studies in supramolecular chemistry and self-assembly. nih.gov These fields focus on the spontaneous organization of molecules into ordered structures through non-covalent interactions.

Future research could investigate the ability of this compound to act as a building block in the formation of hydrogen-bonded networks and crystal engineering . nsf.gov Its amphiphilic nature suggests potential for self-assembly into micelles or vesicles in aqueous solutions, which could be explored for applications in drug delivery or as microreactors. nih.gov The study of its interaction with macrocyclic hosts, such as cyclodextrins or calixarenes, could lead to the development of novel host-guest systems with potential applications in sensing or separation technologies. The use of microfluidic environments could offer precise control over the self-assembly process, potentially leading to the formation of novel, non-equilibrium structures. semanticscholar.org

Potential for Derivatization in Advanced Analytical and Bioanalytical Techniques

In many analytical and bioanalytical applications, derivatization is a key step to enhance the detectability and chromatographic behavior of target analytes. mdpi-res.com The secondary amine functionality of N-Methylcycloheptanamine makes it amenable to a wide range of derivatization reactions.

Q & A

Basic Research Questions

Q. What safety protocols are recommended for handling N-Methylcycloheptanamine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination .
  • First Aid : In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. Maintain safety data sheets (SDS) for emergency reference .

Q. Which analytical techniques are suitable for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : Use HPLC or LC-MS with reference standards (e.g., EP/Pharmaceutical-grade impurities) to quantify purity and identify byproducts .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity. Compare spectral data with PubChem or peer-reviewed libraries for validation .
  • Elemental Analysis : Verify stoichiometry of the hydrochloride salt via combustion analysis .

Q. How should researchers design a synthesis protocol for this compound?

  • Methodological Answer :

  • Reaction Optimization : Use amine alkylation or reductive amination, controlling pH and temperature to minimize side reactions (e.g., over-alkylation) .
  • Salt Formation : Precipitate the hydrochloride salt by introducing HCl gas into the reaction mixture under anhydrous conditions .
  • Purification : Recrystallize using ethanol/water mixtures to enhance crystallinity and purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during synthesis or characterization?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with structurally analogous compounds (e.g., cyclohexylamine derivatives) and computational models (DFT calculations) .
  • Batch Analysis : Replicate synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables (e.g., oxidation) affecting spectral outcomes .
  • Collaborative Verification : Share raw data with independent labs to confirm reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR probes) to track reaction progress and adjust parameters in real time .
  • Quality Control (QC) : Establish acceptance criteria for impurities (e.g., ≤0.1% via HPLC) and validate each batch against certified reference materials .
  • Scale-Down Studies : Use microreactors to identify critical process parameters (CPPs) before scaling up .

Q. What pharmacological mechanisms should be explored when studying this compound in vitro?

  • Methodological Answer :

  • Receptor Binding Assays : Screen for affinity at amine transporters (e.g., SERT, NET) using radioligand displacement assays, referencing protocols for similar hydrochlorides (e.g., arylcyclohexylamines) .
  • Cellular Toxicity : Assess cytotoxicity via MTT assays in neuronal cell lines, accounting for HCl-mediated pH effects .
  • Metabolic Stability : Use liver microsomes to evaluate metabolic pathways and identify potential bioactive metabolites .

Q. How can environmental risks of this compound be assessed during disposal?

  • Methodological Answer :

  • Aquatic Toxicity Testing : Conduct acute toxicity tests on Daphnia magna or algae to determine EC50_{50} values, adhering to OECD guidelines .
  • Soil Mobility Studies : Use column chromatography to simulate leaching potential and assess groundwater contamination risks .
  • Biodegradation Analysis : Monitor degradation via LC-MS in simulated wastewater to identify persistent intermediates .

Data Contradiction Analysis

Q. How should conflicting data on the stability of this compound be addressed?

  • Methodological Answer :

  • Conditional Replication : Repeat stability tests under varying conditions (e.g., humidity, light exposure) to identify degradation triggers .
  • Advanced Analytics : Use accelerated stability studies (40°C/75% RH) paired with mass spectrometry to detect decomposition products .
  • Literature Synthesis : Compare findings with stability profiles of structurally related hydrochlorides (e.g., methoxetamine HCl) to identify trends .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methylcycloheptanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methylcycloheptanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.